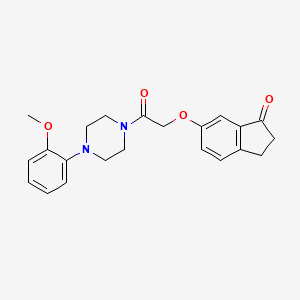

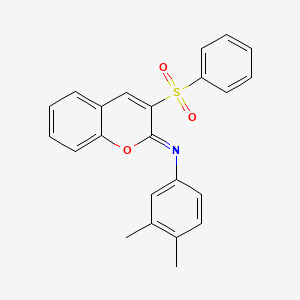

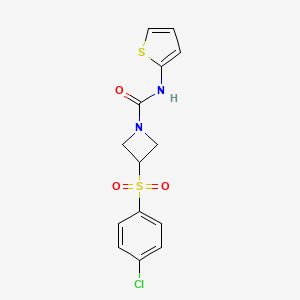

6-(2-(4-(2-甲氧基苯基)哌嗪-1-基)-2-氧代乙氧基)-2,3-二氢-1H-茚-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . It has a methoxyphenyl group attached to the piperazine ring . Piperazine derivatives have been used in various applications, including as ingredients in “party pills” due to their stimulant effects .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring with a methoxyphenyl group attached to it . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the piperazine ring or the methoxyphenyl group. For example, the piperazine ring could undergo reactions such as ring opening or substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .

科学研究应用

- 该化合物已被研究为α1-肾上腺素受体拮抗剂。 这些受体与心肌肥大、高血压和抑郁症等疾病有关 .

- 计算机辅助对接和分子动力学模拟已经确定了有希望的先导化合物,包括6-(2-(4-(2-甲氧基苯基)哌嗪-1-基)-2-氧代乙氧基)-2,3-二氢-1H-茚-1-酮的衍生物。 这些化合物表现出可接受的药代动力学特征,并具有作为α1-肾上腺素受体拮抗剂的潜力 .

α1-肾上腺素受体拮抗剂

神经退行性疾病和中枢神经系统药物发现

外周血压调节

平滑肌收缩和下尿路疾病

心血管疾病

哮喘和过敏反应

总之,该化合物在各个治疗领域都具有希望,特别是作为α1-肾上腺素受体拮抗剂。它的潜在应用范围包括心血管健康、神经退行性疾病和平滑肌相关疾病。 研究人员继续探索其药理特性和临床相关性 . 如果您需要更多详细信息或有任何其他问题,请随时提问! 😊

作用机制

Target of Action

The primary target of the compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one interacts with its target, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors leads to changes in the receptor activity, which can result in various physiological effects .

Biochemical Pathways

The compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one affects the biochemical pathways associated with the α1-ARs . These receptors are associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with these receptors can influence these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of the compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, which is crucial for its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of the action of the compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one are primarily related to its interaction with the α1-ARs . The compound’s interaction with these receptors can lead to changes in cellular functions, such as the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Action Environment

The action, efficacy, and stability of the compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one can be influenced by various environmental factors . These factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules .

安全和危害

未来方向

Future research could focus on further elucidating the properties and potential applications of this compound. For example, its potential as a ligand for alpha1-adrenergic receptors could be explored . Additionally, its potential use in the treatment of various neurological conditions could be investigated .

生化分析

Biochemical Properties

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions by interacting with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. The compound binds to the alpha1-adrenergic receptors, potentially acting as an antagonist, which can inhibit the receptor’s activity. This interaction can influence the downstream signaling pathways and physiological responses mediated by these receptors .

Cellular Effects

The effects of 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one on various cell types and cellular processes are profound. In neuronal cells, the compound can modulate cell signaling pathways by inhibiting alpha1-adrenergic receptor activity. This inhibition can lead to changes in gene expression and cellular metabolism, potentially affecting neurotransmitter release and synaptic plasticity. Additionally, in smooth muscle cells, the compound’s antagonistic action on alpha1-adrenergic receptors can result in reduced muscle contraction, which may have therapeutic implications for conditions such as hypertension and benign prostatic hyperplasia .

Molecular Mechanism

At the molecular level, 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one exerts its effects by binding to the alpha1-adrenergic receptors. This binding interaction inhibits the receptor’s ability to activate its associated G-proteins, thereby preventing the downstream signaling cascade. The inhibition of this signaling pathway can lead to decreased intracellular calcium levels, reduced activation of protein kinase C, and altered gene expression. These molecular changes contribute to the compound’s overall physiological effects .

Dosage Effects in Animal Models

The effects of 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one in animal models are dose-dependent. At lower doses, the compound can effectively inhibit alpha1-adrenergic receptor activity without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including alterations in cardiovascular function and central nervous system activity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidative and conjugative reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of the compound, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, including the brain and smooth muscle. Transporters such as P-glycoprotein may facilitate the compound’s movement across the blood-brain barrier, influencing its central nervous system effects. Additionally, binding proteins in the plasma can affect the compound’s distribution and availability to target tissues .

Subcellular Localization

The subcellular localization of 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with alpha1-adrenergic receptors. Post-translational modifications, such as phosphorylation, may influence the compound’s targeting to specific cellular compartments. Additionally, the compound’s localization to intracellular organelles, such as the endoplasmic reticulum and Golgi apparatus, can affect its processing and function .

属性

IUPAC Name |

6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-21-5-3-2-4-19(21)23-10-12-24(13-11-23)22(26)15-28-17-8-6-16-7-9-20(25)18(16)14-17/h2-6,8,14H,7,9-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYPSJUIMQQYSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC4=C(CCC4=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(furan-2-ylmethylene)-8-phenethyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2580163.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2580166.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2580173.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2580174.png)

![1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580180.png)

![7-ethyl-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580183.png)